molecular formula C6H9BrN2O B2606055 6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide CAS No. 2253638-61-6

6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide

Cat. No.: B2606055
CAS No.: 2253638-61-6
M. Wt: 205.055
InChI Key: CWWKKQPUZNLBJO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, which is known for its biological and pharmacological activities .

Preparation Methods

The synthesis of 6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide involves several steps. One common method includes the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . This reaction produces 4-amino-5-methyl-1H-pyridin-2-one, which is then converted to its hydrobromide salt. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide can be compared with other pyridine derivatives, such as:

    4-Amino-5-methyl-2-hydroxypyridine: This compound is also a pyridine derivative with similar applications in medicine and industry.

    2-Chloro-5-methyl-4-pyridinamine: Used as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-amino-5-methyl-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c1-4-2-3-5(9)8-6(4)7;/h2-3H,1H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWKKQPUZNLBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253638-61-6
Record name 6-amino-5-methyl-1,2-dihydropyridin-2-one hydrobromide
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